N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide
Description
N-{2-[2-(2-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 2-methylphenyl group at position 2. An ethyl linker connects this heterocyclic system to a naphthalene-2-sulfonamide moiety.
Properties
IUPAC Name |
N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-16-6-2-5-9-21(16)22-25-23-27(26-22)19(15-30-23)12-13-24-31(28,29)20-11-10-17-7-3-4-8-18(17)14-20/h2-11,14-15,24H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIGEKCBOUDRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, which is then linked to the naphthalene sulfonamide group through a series of condensation and substitution reactions. Common reagents used in these reactions include various chlorinating agents, sulfonating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
For large-scale production, the synthesis of this compound can be optimized by employing continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using water radical cations, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, reduced amines, and substituted sulfonamides. These derivatives can exhibit different chemical and biological properties, making them valuable for further research .
Scientific Research Applications
Structural Overview
The compound features a triazolo-thiazole core integrated with a naphthalene sulfonamide moiety. This structural arrangement is significant as it combines the biological activity associated with both triazoles and thiazoles, which are known for their diverse pharmacological effects.
Medicinal Applications
2.1 Anticancer Activity
Research has indicated that derivatives of triazolo-thiazoles exhibit notable anticancer properties. The presence of the triazole ring enhances the compound's interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
2.2 Antimicrobial Properties
The sulfonamide group is recognized for its antibacterial activity. Naphthalene-2-sulfonamide derivatives have been documented to display effectiveness against various bacterial strains. The mechanism typically involves inhibition of bacterial folate synthesis . The incorporation of the triazolo-thiazole moiety may further enhance this antimicrobial activity by altering the compound's pharmacokinetics and binding affinity to bacterial enzymes.
2.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating immune responses. It has been shown to affect signaling pathways related to inflammation, potentially reducing cytokine production and inflammatory cell infiltration . This makes it a candidate for developing treatments for inflammatory diseases.
Synthesis and Chemical Properties
3.1 Synthetic Routes
The synthesis of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide typically involves multi-step organic reactions:
- Step 1: Formation of the triazolo-thiazole core through cyclization reactions involving appropriate precursors.
- Step 2: Functionalization of the naphthalene ring with a sulfonamide group via electrophilic substitution reactions.
Table 1: Summary of Synthetic Methods
| Method | Description | Yield |
|---|---|---|
| Cyclization | Formation of triazole-thiazole core | High |
| Electrophilic Substitution | Introduction of sulfonamide group | Moderate |
3.2 Chemical Properties
The compound has a molecular formula of and a molecular weight of approximately 433.5 g/mol. Its solubility and stability under various pH conditions are critical for its application in pharmaceutical formulations.
Pharmacological Insights
Recent studies have highlighted the significance of structure-activity relationships (SAR) in designing effective derivatives of this compound. By modifying functional groups on the naphthalene or triazolo-thiazole moieties, researchers aim to enhance potency and selectivity against specific biological targets .
Mechanism of Action
The mechanism of action of N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression and modulation of cellular functions . Additionally, it can inhibit certain enzymes, thereby affecting metabolic pathways and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and related derivatives:
Key Observations:
Core Heterocycles: The target compound’s [1,2,4]triazolo[3,2-b]thiazole core is distinct from 1,2,3-triazoles (e.g., 6a) or 1,3,4-oxadiazoles (e.g., ). This fused bicyclic system may enhance metabolic stability compared to monocyclic analogs . Sulfonamide-linked thiadiazines (e.g., ) share the sulfonamide group but lack the triazolo-thiazole scaffold.
The ethyl linker in the target compound provides flexibility, contrasting with rigid acetamide () or propanamide () linkers.
Synthetic Strategies :
- Copper-catalyzed click chemistry () is efficient for triazole formation but unsuitable for the target’s fused core. The triazolo-thiazole system likely requires cyclization of thiazole precursors under controlled conditions .
- Sulfonamide incorporation (target and ) typically involves nucleophilic substitution or condensation reactions.
Bioactivity Gaps :
- While the target compound’s sulfonamide group hints at enzyme inhibition (e.g., carbonic anhydrase, proteases), explicit data are absent. In contrast, analogs like and have demonstrated anticonvulsant and antifungal activities.
Research Implications
The structural uniqueness of this compound warrants further investigation into:
- Synthetic Optimization : Development of regioselective cyclization methods to improve yield .
- Biological Profiling : Screening against kinase targets, microbial strains, or cancer cell lines.
- Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., replacing naphthalene with fluorinated aromatics as in ) to assess pharmacological effects.
Limitations of Current Evidence
- No direct data on the target compound’s synthesis, physicochemical properties, or bioactivity.
- Comparisons rely on structural analogs with divergent cores or substituents, limiting mechanistic insights.
Biological Activity
N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the bromination of 1-hydroxyacetonaphthone followed by a reaction with sulfanilamide. The final product was characterized using various spectroscopic techniques including NMR and mass spectrometry. The presence of characteristic functional groups confirmed the successful synthesis of the naphthalene sulfonamide derivative .
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene sulfonamide derivatives. For instance, a study evaluated a series of compounds related to our target compound for their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited IC50 values of 0.51 µM against MCF-7 and 0.33 µM against A549 cells .
The mechanism of action was investigated through tubulin polymerization assays, revealing that these compounds inhibit tubulin polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .
Antimicrobial Activity
Naphthalene derivatives have also demonstrated significant antimicrobial properties. A study reported that several naphthalene sulfonamide derivatives showed promising bacteriostatic effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae . The structure-activity relationship indicated that modifications on the naphthalene moiety could enhance antimicrobial efficacy .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial activities, compounds containing the triazole-thiazole framework have been explored for their anti-inflammatory properties. These compounds have shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the naphthalene and triazole-thiazole moieties significantly influence biological activity. For example:
- Substituents on the naphthalene ring : Electron-donating groups have been found to enhance antiproliferative activity.
- Triazole-thiazole linkage : Variations in this region affect both anticancer potency and selectivity towards cancer cells versus normal cells .
Case Study 1: Antiproliferative Effects
A detailed investigation into a series of sulfonamide derivatives revealed that compound 5c , structurally similar to our target compound, exhibited remarkable antiproliferative activity with an IC50 value of 0.51 µM against MCF-7 cells, demonstrating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several synthesized naphthalene derivatives were tested against a panel of bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibacterial agents .
Q & A
Q. How do structural modifications influence the compound’s pharmacokinetic properties?
- LogP measurements (shake-flask method) and PAMPA assays assess lipophilicity and membrane permeability. Introducing polar groups (e.g., hydroxyl or carboxylate) improves aqueous solubility but may reduce blood-brain barrier penetration. Metabolite identification (LC-MS/MS) guides prodrug design to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
